molecular formula C10H11FO B1450438 1-(3-Fluoro-5-methylphenyl)propan-2-one CAS No. 1532899-14-1

1-(3-Fluoro-5-methylphenyl)propan-2-one

Cat. No. B1450438
CAS RN: 1532899-14-1
M. Wt: 166.19 g/mol
InChI Key: FPAOKXICMDMQQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-5-methylphenyl)propan-2-one, also known as 3-Fluoro-5-methylphenyl propan-2-one and abbreviated as 3FMPP, is a fluorinated analog of phenylpropan-2-one. It is a white crystalline solid with a melting point of 114-116°C and a boiling point of 188-190°C. 3FMPP has a wide range of applications in scientific research, including its use as a ligand in organic synthesis and as a reagent in biochemical reactions.

Scientific Research Applications

Structural Analysis and Characterization

  • Detailed structural analysis and characterization of various cathinones have been conducted, highlighting the significance of 1-(3-Fluoro-5-methylphenyl)propan-2-one derivatives in this domain. Techniques such as FTIR, UV–Vis, multinuclear NMR spectroscopy, and X-ray diffraction were employed to determine the structures of these compounds, emphasizing their importance in the field of molecular structure studies (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

Crystallography and Material Sciences

  • The compound's implications in crystallography and material sciences are significant, as demonstrated by the synthesis, crystal growth, and characterization studies of 3-(4-fluorophenyl)-1-(4-methylphenyl)prop-2-en-1-one. These studies revealed the monoclinic system of the compound and delved into its physical properties, including band gap energy estimations and theoretical calculations of molecular hyperpolarizability, showcasing the potential of this compound in material sciences (Meenatchi, Muthu, Rajasekar, & Meenakshisundaram, 2015).

Photophysical and Electronic Properties

  • Research into the photophysical and electronic properties of derivatives related to this compound has revealed their potential in creating multifunctional molecular logic systems. The synthesized compounds have demonstrated significant applications as pH-controlled molecular switches, protic solvent polarity sensors, and fluorescence quenchers in the presence of specific metal ions, suggesting their use in advanced electronic and sensor technologies (Zhang, Su, Ma, & Tian, 2008).

Anticancer Research

  • A novel derivative synthesized through a one-pot method showed promising anticancer activity against specific cancer cell lines. This highlights the potential therapeutic applications of this compound derivatives in medical research and pharmaceutical development (Kumar et al., 2020).

properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-7-3-9(5-8(2)12)6-10(11)4-7/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAOKXICMDMQQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-5-methylphenyl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-5-methylphenyl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(3-Fluoro-5-methylphenyl)propan-2-one
Reactant of Route 4
Reactant of Route 4
1-(3-Fluoro-5-methylphenyl)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(3-Fluoro-5-methylphenyl)propan-2-one
Reactant of Route 6
Reactant of Route 6
1-(3-Fluoro-5-methylphenyl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.